molecular formula C₂₆H₂₇N₅O₃ B1142003 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl CAS No. 1354695-84-3

2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl

Cat. No. B1142003
M. Wt: 457.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]” is a chemical substance with the molecular formula C26H27N5O3 . It is also known as Entecavir Impurity 49 .

Scientific Research Applications

Synthesis and Conformation Studies

  • This compound is involved in the synthesis of novel tryptophan analogues, which are used for peptide and peptoid conformation elucidation studies. These derivatives possess a unique structure that limits the conformational flexibility of the side chain while keeping the amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Spectroscopic and Crystallographic Investigations

  • Research has been conducted on Schiff base ligands related to this compound, leading to the synthesis and characterization of various derivatives. These studies include UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic techniques, contributing significantly to the field of organic chemistry (Hayvalı, Unver, & Svoboda, 2010).

Development of Constrained Dipeptide Surrogates

  • The compound is essential in creating dipeptide surrogates with aromatic side-chains, useful in studying the conformation-activity relationships of biologically active peptides. Its structure allows for the synthesis of unique amino acids, contributing to advancements in peptide chemistry (Cluzeau & Lubell, 2004).

Applications in Enzymatic Synthesis Inhibition

  • Conformationally restricted analogues of amino acids, similar to this compound, have been studied as inhibitors in the enzymatic synthesis of S-adenosyl-l-methionine. These studies offer insights into the structural requirements for enzyme inhibition and contribute to the development of new pharmacological agents (Coulter, Lombardini, Sufrin, & Talalay, 1974).

properties

CAS RN

1354695-84-3

Product Name

2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl

Molecular Formula

C₂₆H₂₇N₅O₃

Molecular Weight

457.52

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.